3-(2-methylpropyl)-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040680-90-7
Cat. No.: VC11953260
Molecular Formula: C20H17F3N4O2S2
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040680-90-7 |
|---|---|
| Molecular Formula | C20H17F3N4O2S2 |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 3-(2-methylpropyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H17F3N4O2S2/c1-11(2)9-27-18(28)16-14(6-7-30-16)24-19(27)31-10-15-25-17(26-29-15)12-4-3-5-13(8-12)20(21,22)23/h3-8,11H,9-10H2,1-2H3 |
| Standard InChI Key | CORKFEYZTNEZQN-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
| Canonical SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Introduction
General Synthetic Approach
The synthesis of this compound involves:
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Cyclization Reactions:
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Oxadiazole Formation:
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The 1,2,4-oxadiazole moiety is formed through cyclization of hydrazides with carboxylic acids or their derivatives.
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Sulfanyl Linkage Introduction:
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The sulfanyl group is introduced by reacting a thiol derivative with an appropriate electrophile (e.g., alkyl halides).
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Final Functionalization:
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The trifluoromethyl-substituted phenyl group and side chains are added through nucleophilic substitution or coupling reactions.
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Challenges in Synthesis
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Maintaining regioselectivity during cyclization.
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Ensuring high yields during multi-step processes.
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Managing the reactivity of trifluoromethylated intermediates.
Potential Pharmacological Roles
Compounds with similar structural motifs have demonstrated:
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Kinase Inhibition:
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Anti-Infective Properties:
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Antimycobacterial Activity:
Molecular Docking Studies
Docking studies suggest this compound could interact with active sites of enzymes like kinases or bacterial reductases through hydrogen bonding and π-stacking interactions facilitated by its heterocyclic core and trifluoromethyl group.
Therapeutic Areas
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Oncology:
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Infectious Diseases:
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Cardiovascular Disorders:
Comparative Data Table
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